3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Description
Properties
CAS No. |
89757-66-4 |
|---|---|
Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
3-morpholin-4-yl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
InChI |
InChI=1S/C15H18N4O3/c20-13(6-7-19-8-10-21-11-9-19)16-15-18-17-14(22-15)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18,20) |
InChI Key |
GJHWZKPYMYYIHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides
General Method: Acylhydrazides are reacted with carboxylic acid derivatives or dehydrating agents such as phosphorus oxychloride (POCl3) to induce cyclodehydration, forming the 1,3,4-oxadiazole ring.
Typical Procedure: An aryl hydrazide (e.g., benzohydrazide) is dissolved in phosphorus oxychloride and refluxed for 6–7 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with sodium bicarbonate solution, precipitating the oxadiazole derivative.
Yields: This method generally affords good yields (often >70%) of 5-phenyl-1,3,4-oxadiazole derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Aryl hydrazide + POCl3, reflux 6-7 h | Cyclization to 5-phenyl-1,3,4-oxadiazole ring |
| 2 | Quench with ice, neutralize with NaHCO3 | Precipitation of product |
Introduction of the Propanamide Side Chain with Morpholine
The propanamide moiety bearing the morpholine substituent is introduced via amide bond formation between the oxadiazole-containing amine and a suitable carboxylic acid derivative or activated ester.
Amide Bond Formation
Coupling Reagents: Peptide coupling reagents such as propanephosphonic anhydride (T3P) have been employed for efficient amide bond formation under mild and eco-friendly conditions.
Procedure: The 5-phenyl-1,3,4-oxadiazol-2-yl amine is reacted with 3-(morpholin-4-yl)propanoic acid or its activated derivative in the presence of T3P or other coupling agents to yield the target amide.
Advantages: T3P is preferred due to its low toxicity, high solubility in water, broad functional group tolerance, and minimal epimerization.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 5-Phenyl-1,3,4-oxadiazol-2-yl amine + 3-(morpholin-4-yl)propanoic acid + T3P | Amide bond formation to yield 3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide |
Alternative Oxidative Cyclization Methods for Oxadiazole Ring Formation
Recent advances include the use of oxidizing agents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin to facilitate ring closure from acylthiosemicarbazides or semicarbazides, providing high yields of 1,3,4-oxadiazole derivatives.
Iodine-mediated oxidation: Condensation of semicarbazide with aromatic aldehydes followed by iodine oxidation forms 2-amino substituted 1,3,4-oxadiazoles efficiently.
Yield: Up to 97% yield reported under mild conditions.
This method could be adapted for synthesizing the oxadiazole core prior to amide coupling with the morpholine-containing side chain.
Summary Table of Preparation Methods
Research Findings and Considerations
The use of phosphorus oxychloride for cyclization is a traditional and reliable method but involves corrosive reagents and requires careful handling.
The T3P-mediated amide coupling offers a greener alternative to classical coupling reagents like DCC or EDC, minimizing side reactions and waste.
Oxidative cyclization methods using iodine or dibromo hydantoin provide high yields and mild reaction conditions, potentially improving scalability and safety.
Morpholine incorporation is typically achieved via amide bond formation with 3-(morpholin-4-yl)propanoic acid, which can be synthesized or commercially sourced.
Purification is generally achieved by crystallization or chromatographic methods, depending on scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, lead tetraacetate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its anticancer activity. Research conducted through the National Cancer Institute (NCI) protocols has demonstrated that similar compounds exhibit substantial antitumor effects against various cancer cell lines. For instance, derivatives of oxadiazole have shown mean growth inhibition values ranging from 50% to over 80% in specific cancer types such as breast and lung cancers .
Neuroprotective Effects
Emerging studies suggest that oxadiazole derivatives may possess neuroprotective properties. This is particularly relevant in conditions like Alzheimer's disease, where oxidative stress plays a critical role in neuronal damage. Compounds similar to this compound have shown promise in mitigating oxidative stress markers in vitro .
Antimicrobial Activity
Additionally, there is a growing interest in the antimicrobial properties of oxadiazole derivatives. Preliminary studies indicate that these compounds may exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Morpholino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
The 1,3,4-oxadiazole ring is a common pharmacophore in drug discovery. Below is a comparison of the target compound with key analogs from recent literature:
Table 1: Structural and Physicochemical Properties
Key Observations:
Substituent Effects on Bioactivity: The morpholine group in the target compound is absent in analogs like 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide . Morpholine is known to improve solubility and membrane permeability, which may enhance pharmacokinetics compared to amino-substituted analogs.
Thermal Stability :
- Analogs with sulfanyl-thiazole hybrids (e.g., 8d , m.p. 135–136°C) exhibit higher melting points than thiazole-free derivatives, suggesting stronger intermolecular interactions due to sulfur atoms . The target compound’s melting point is unreported but likely lower due to the flexible morpholine group.
Biological Target Specificity: The amino-propanamide analog in showed potent HDAC inhibition, while sulfanyl-linked thiazole-oxadiazole hybrids in target alkaline phosphatase . The morpholine-propanamide hybrid may exhibit dual activity due to its balanced lipophilicity and hydrogen-bonding capacity.
Computational and Pharmacological Insights
- Alkaline Phosphatase Inhibition: Thiazole-oxadiazole hybrids (e.g., 8e) showed moderate inhibitory activity, suggesting that replacing thiazole with morpholine (a weaker hydrogen-bond donor) may reduce efficacy for this target .
- HDAC Inhibition: The amino-propanamide analog’s success in HDAC inhibition highlights the importance of terminal amine groups. The target compound’s morpholine may instead engage in hydrophobic interactions with enzyme pockets .
Biological Activity
3-(Morpholin-4-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that incorporates a morpholine moiety and a 1,3,4-oxadiazole ring, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an anticancer agent and its other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a morpholine ring, which enhances solubility and bioavailability, and an oxadiazole ring that contributes to its biological activity. The presence of the phenyl group is also significant for the compound's interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. The biological activity of this compound has been evaluated in several studies:
- Cytotoxicity Testing : In vitro assays have shown that this compound demonstrates potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values indicate effective inhibition of cell proliferation at low micromolar concentrations .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis. Flow cytometry analyses have revealed that treatment with this compound leads to increased levels of pro-apoptotic markers such as cleaved caspase-3 and p53 expression in treated cells .
- Structure–Activity Relationship (SAR) : Modifications to the oxadiazole ring and the morpholine moiety can significantly affect the biological activity. For instance, substituents on the phenyl group can enhance or diminish potency against specific cancer types .
Other Biological Activities
In addition to its anticancer properties, this compound may exhibit other pharmacological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. This suggests potential applications in treating infections .
- Anti-inflammatory Properties : Some derivatives of oxadiazole compounds have been reported to possess anti-inflammatory effects, indicating a broader therapeutic potential for this class of compounds .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction |
| Anticancer | U937 | 2.41 | Apoptosis induction |
| Antimicrobial | Various Bacteria | Varies | Inhibition of bacterial growth |
| Anti-inflammatory | In vitro models | Varies | Reduction of inflammatory markers |
Case Study: MCF-7 Cell Line
In a study evaluating the effect of this compound on MCF-7 cells:
- Experimental Design : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed at concentrations as low as 0.65 μM.
- Mechanistic Insights : Western blot analysis indicated activation of apoptotic pathways through increased p53 levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
